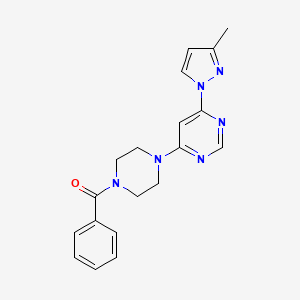![molecular formula C17H24ClN5O2 B5578252 (1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)
(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C17H24ClN5O2 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one is 365.1618527 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
This compound and its derivatives have been studied for antitumor properties. For example, Stevens et al. (1984) explored the synthesis and chemistry of similar compounds with broad-spectrum antitumor activity. They found that certain derivatives have curative activity against specific types of leukemia, suggesting potential in cancer treatment (Stevens et al., 1984).
Polymerization Catalysts
In polymer chemistry, related structures have been used as effective organocatalysts for the ring-opening polymerization (ROP) of cyclic esters. Lohmeijer et al. (2006) demonstrated that compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can polymerize lactide and other cyclic esters in a controlled manner, indicating their usefulness in polymer synthesis (Lohmeijer et al., 2006).
Nano-sized Catalysis
Goli-Jolodar and Shirini (2017) used a compound with a similar structure as a nano-sized Brönsted acid catalyst. This catalyst was efficient in synthesizing benzazolo[2,1-b]quinazolinones derivatives, highlighting its potential in facilitating chemical reactions at the nanoscale (Goli-Jolodar & Shirini, 2017).
Synthesis of Bicyclic Sigma Receptor Ligands
Geiger et al. (2007) studied the synthesis of bicyclic sigma receptor ligands with cytotoxic activity, using structures similar to the compound . They found these ligands to have high affinity for sigma1 receptors and also observed cell growth inhibition in human tumor cell lines, which may have implications for cancer therapy (Geiger et al., 2007).
Spectroscopic Characterization for Medical Imaging
Polyazamacrocyclic chelates of terbium, which share structural similarities, have been shown to be effective in diagnostic medical imaging. Houlne et al. (1996) explored their use as tissue site-selective markers, demonstrating their potential in early identification of abnormal tissue through imaging (Houlne et al., 1996).
Propiedades
IUPAC Name |
(1S,5R)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O2/c1-11(2)7-8-23-13-4-3-12(16(23)25)9-22(10-13)15(24)6-5-14-19-17(18)21-20-14/h7,12-13H,3-6,8-10H2,1-2H3,(H,19,20,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJHVATDOIRIF-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCC3=NC(=NN3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCC3=NC(=NN3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![{4-[3-(dimethylamino)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5578246.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)